4-Bromopiperidine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

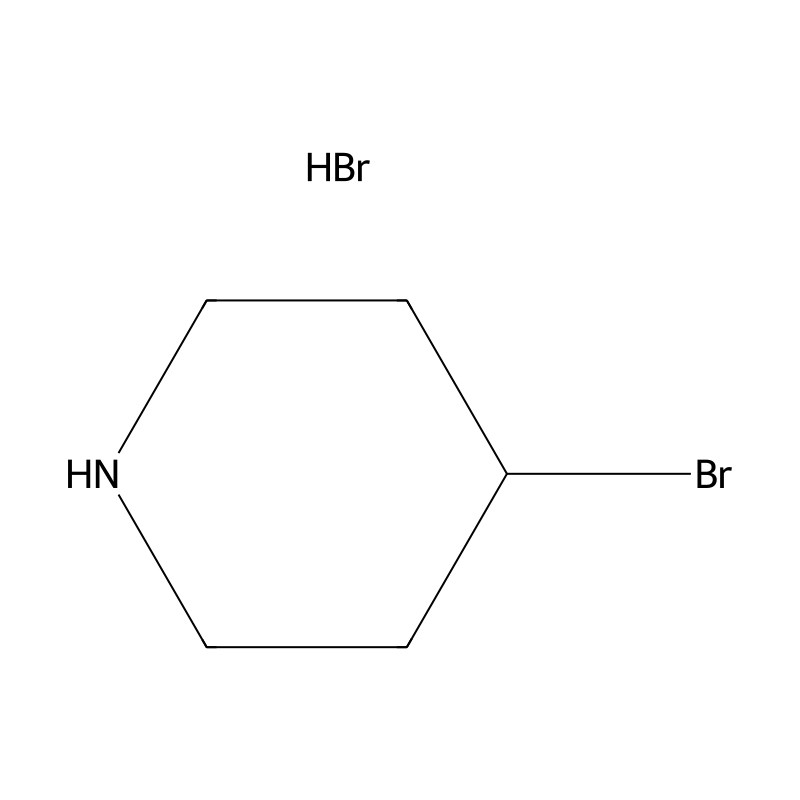

4-Bromopiperidine hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 244.96 g/mol. It appears as a white to beige crystalline powder and is known for its role as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound features a piperidine ring substituted at the 4-position with a bromine atom, which significantly influences its reactivity and biological properties .

Synthesis of isotopically labelled compounds:

One application of 4-Bromopiperidine hydrobromide is as a starting material for the synthesis of tritium-labelled N-aminopiperidine. Tritium is a radioactive isotope of hydrogen, and labelling molecules with it allows researchers to track their movement and interactions within biological systems. A study published in the Journal of Labelled Compounds and Radiopharmaceuticals details this process. []

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, making it versatile for further synthesis .

- Reduction Reactions: It can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride. This transformation is crucial for synthesizing compounds with different functional groups.

- Oxidation Reactions: Under oxidative conditions, it can yield piperidone derivatives, expanding its utility in synthetic organic chemistry.

The biological activity of 4-Bromopiperidine hydrobromide is primarily linked to its applications in drug development. It serves as an intermediate in the synthesis of compounds targeting neurological disorders. Additionally, it is used in the preparation of tritium-labeled N-aminopiperidine, which is significant for studies involving protein interactions and cell membrane dynamics .

The synthesis of 4-Bromopiperidine hydrobromide typically involves bromination of piperidine. A common method includes:

- Bromination: Piperidine is treated with hydrobromic acid and bromine under controlled conditions to selectively brominate the 4-position of the piperidine ring.

- Isolation: The product is then isolated as a hydrobromide salt, which enhances its stability and solubility in various solvents .

4-Bromopiperidine hydrobromide finds extensive applications in several fields:

- Pharmaceuticals: It serves as a key building block for synthesizing drugs aimed at treating neurological conditions.

- Chemical Research: Used in the synthesis of heterocyclic compounds, it plays a vital role in developing new chemical entities.

- Agrochemicals: The compound is also utilized in producing agrochemicals and specialty chemicals, highlighting its industrial relevance .

Studies involving 4-Bromopiperidine hydrobromide often focus on its interactions with biological systems. Its ability to act as a precursor in synthesizing biologically active compounds makes it a subject of interest in pharmacological research. Interaction studies typically assess how derivatives of this compound influence cellular mechanisms, particularly regarding membrane-associated proteins and neurotransmitter systems .

4-Bromopiperidine hydrobromide can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxypiperidine | Hydroxyl group at the 4-position | More suitable for nucleophilic reactions |

| 4-Bromo-N-Z-piperidine | Protecting group (Z) on nitrogen | Useful for selective reactions |

| 1-Boc-4-bromopiperidine | Boc protecting group on nitrogen | Important for peptide synthesis |

| 3-Bromopyrrolidine hydrobromide | Similar bromination pattern but on pyrrolidine ring | Different ring structure affects reactivity |

| 1-(2-Bromoethyl)piperidine hydrobromide | Brominated piperidine derivative | Variation in side chain influences biological activity |

Each of these compounds possesses unique characteristics that make them suitable for specific applications, showcasing the versatility of 4-Bromopiperidine hydrobromide within synthetic chemistry and pharmacology .

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant